molecular formula C15H14ClN5O B2755549 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide CAS No. 2034525-28-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide

Cat. No.: B2755549
CAS No.: 2034525-28-3
M. Wt: 315.76
InChI Key: KXJJADWNWIQZDL-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide is a synthetic organic compound that features a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide typically involves the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propyl linker: The triazolopyrimidine core is then reacted with a propyl halide in the presence of a base to form the propyl-substituted intermediate.

    Coupling with 3-chlorobenzoyl chloride: The final step involves the coupling of the propyl-substituted intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazolopyrimidine core or the benzamide moiety.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: The compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological activity of triazolopyrimidine derivatives and their interactions with biological targets.

    Chemical Biology: The compound can be used as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate the activity of its targets. This can lead to alterations in cellular pathways and biological processes, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.

    Triazolopyrimidine analogs: Other triazolopyrimidine derivatives have been explored for their biological activities, including antimicrobial and anticancer properties.

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity for certain targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c16-13-5-1-4-12(7-13)14(22)17-6-2-3-11-8-18-15-19-10-20-21(15)9-11/h1,4-5,7-10H,2-3,6H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJJADWNWIQZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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